7-AMINO-2-METHYL-QUINAZOLIN-4-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-2-METHYL-QUINAZOLIN-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with ammonia or an amine source to introduce the amino group at the 7-position . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-2-METHYL-QUINAZOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
7-AMINO-2-METHYL-QUINAZOLIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-AMINO-2-METHYL-QUINAZOLIN-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(1H)-one: Lacks the amino group at the 7-position.
7-Chloro-2-methylquinazolin-4(1H)-one: Contains a chlorine atom instead of an amino group at the 7-position.
7-Hydroxy-2-methylquinazolin-4(1H)-one: Contains a hydroxyl group at the 7-position.
Uniqueness
7-AMINO-2-METHYL-QUINAZOLIN-4-OL is unique due to the presence of the amino group at the 7-position, which can significantly influence its chemical reactivity and biological activity . This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
7-amino-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPGQTCYPTUFNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701444 |
Source
|
Record name | 7-Amino-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-78-0 |
Source
|
Record name | 7-Amino-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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